BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Formyl-2-thiopheneboronic acid structural
analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762

An In-depth Technical Guide to the Structural Analysis of 5-Formyl-2-thiopheneboronic acid

Executive Summary: 5-Formyl-2-thiopheneboronic acid is a bifunctional organoboron
compound featuring a thiophene ring substituted with both a formyl and a boronic acid group.
Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling
reactions, and its potential in the development of novel materials and pharmaceutical agents,
necessitate a thorough understanding of its structural characteristics.[1][2] This guide provides
a comprehensive structural analysis, consolidating data from spectroscopic and analytical
techniques. It is intended for researchers, chemists, and professionals in drug development,
offering detailed experimental protocols and a summary of key structural data to facilitate its
application in scientific research.

Physicochemical and Spectroscopic Properties

5-Formyl-2-thiopheneboronic acid is typically a white to off-white crystalline solid.[3] Its
fundamental properties are crucial for its handling, storage, and application in chemical
reactions. The compound is soluble in solvents like methanol and is sensitive to air.[3]

Table 1: Physicochemical Properties of 5-Formyl-2-thiopheneboronic acid
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Property Value Reference
CAS Number 4347-33-5 [31[4]
Molecular Formula CsHsBOsS [41[5]
Molecular Weight 155.97 g/mol [41[5]
Appearance White powder or crystals [3]

Melting Point 132-135 °C [3][5]1[6]
IUPAC Name ;Z:rmylthiophen-2-yl)boronic )

| Solubility | Soluble in Methanol |[3] |

Spectroscopic Data Analysis

Spectroscopic methods are essential for confirming the molecular structure of 5-Formyl-2-
thiopheneboronic acid. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic

connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in
solution.[7][8] For 5-Formyl-2-thiopheneboronic acid, *H NMR provides information on the
chemical environment of the protons on the thiophene ring and the aldehyde, while 13C NMR
identifies the carbon skeleton.

Table 2: 1H and 3C NMR Spectral Data
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)
Aldehyde proton (-
1H NMR ~9.8 S CHO)y £ (
~7.8 d Thiophene ring proton
~7.6 d Thiophene ring proton
Boronic acid protons
~5.5 brs
(-B(OH)2)
15C NMR 184 Aldehyde carbonyl
carbon (C=0)
Thiophene ring carbon
~150
(C-B)
Thiophene ring carbon
~144
(C-CHO)
Thiophene ring carbon
~138
(CH)
Thiophene ring carbon
~128

(CH)

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data
presented is a representative summary based on publicly available spectra.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[4] Key vibrational frequencies confirm the presence of the
aldehyde, boronic acid, and thiophene groups.

Table 3: Key IR Absorption Bands
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) Functional Group
Wavenumber (cm~12) Intensity

Assignment
~3300-3100 Broad O-H stretch (from B(OH)z)
~1660 Strong C=0 stretch (from aldehyde)
~1350 Strong B-O stretch
~1250 Strong C-O stretch
~800-600 Medium C-S stretch (in thiophene ring)

Source: Data compiled from spectral information available on PubChem and SpectraBase.[4]
[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight. For 5-Formyl-2-thiopheneboronic acid, the
molecular ion peak [M]* would be expected at m/z = 156.

Crystallographic and Computational Analysis
X-ray Crystallography

While a specific, publicly available crystal structure for 5-formyl-2-thiopheneboronic acid was
not identified in the surveyed literature, the crystallographic behavior of boronic acids is well-
documented.[11][12] Typically, arylboronic acids form hydrogen-bonded dimers in the solid
state, with a characteristic R%2(8) graph set motif.[12] This involves intermolecular hydrogen
bonds between the hydroxyl groups of two boronic acid moieties. The presence of the polar
formyl group may introduce additional intermolecular interactions, such as C-H---O hydrogen
bonds, influencing the crystal packing.[12] X-ray analysis of related benzo[b]thiophen-2-
ylboronic acids shows the boron atom can adopt a tetrahedral geometry when interacting with
biological targets.[11][13][14]

Computational Modeling
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Density Functional Theory (DFT) is a powerful computational method used to predict the
geometric and electronic structure of molecules.[15] For 5-Formyl-2-thiopheneboronic acid,
DFT calculations can be used to:

o Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the
gas phase.

o Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational
frequencies to aid in experimental data assignment.

o Analyze Electronic Properties: Generate a Molecular Electrostatic Potential (MEP) map to
visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting
reactivity.[15]

Experimental Protocols
Synthesis of 5-Formyl-2-thiopheneboronic acid

A common synthetic route involves the lithiation of a protected 2-bromothiophene followed by
reaction with a trialkyl borate and subsequent deprotection and hydrolysis. A general procedure
is outlined below.

» Protection: Protect the aldehyde of 2-bromo-5-formylthiophene, for example, by forming a
diethyl acetal.

« Lithiation: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., THF)
and cool to -78 °C under an inert atmosphere (e.g., Argon).

e Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.

o Borylation: Add a trialkyl borate (e.qg., triisopropyl borate) dropwise to the reaction mixture at
-78 °C.

e Hydrolysis: Allow the mixture to warm to room temperature, then quench with an acidic
agueous solution (e.g., 1M HCI).

o Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry
the organic layer, and remove the solvent under reduced pressure. The crude product can be
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purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Sample Preparation: Dissolve 5-10 mg of 5-Formyl-2-thiopheneboronic acid in
approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube.

Data Acquisition: Record *H and *3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).[16]

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction.

Analysis: Integrate the peaks in the *H NMR spectrum to determine proton ratios and
analyze splitting patterns to deduce coupling information. Assign peaks in both *H and 13C
spectra to the corresponding atoms in the molecule.

X-ray Crystallography Protocol

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is
typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow
cooling.

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction
data by rotating the crystal in a beam of monochromatic X-rays.[17]

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the phase problem using direct methods or Patterson methods to generate an
initial electron density map.[17] Build a molecular model into the electron density and refine
the atomic positions and thermal parameters against the experimental data.

Visualization of Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and application of 5-

Formyl-2-thiopheneboronic acid.
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Structural Characterization Workflow
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Caption: A workflow diagram illustrating the key stages in the synthesis and structural validation
of 5-Formyl-2-thiopheneboronic acid.
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Logical Relationships in Structural Analysis

Logical Relationships in Structural Analysis
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Caption: A diagram showing the relationship between analytical techniques and the specific
structural information they provide for the target molecule.

Application in Suzuki-Miyaura Coupling

Base
(e.g., Na2CO3)
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Caption: A simplified representation of the role of 5-Formyl-2-thiopheneboronic acid in a
Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]
o 2. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]
¢ 3. lookchem.com [lookchem.com]

e 4. 5-Formyl-2-thiopheneboronic acid | CSH5BO3S | CID 2773430 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. 5-Formyl-2-thienylboronic acid - 4347-33-5 - Structure, Synthesis, Properties
[organoborons.com]

o 6. 5-FEZL-2-RMMIER >95.0% | Sigma-Aldrich [sigmaaldrich.com]

e 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

e 8. news-medical.net [news-medical.net]

e 9. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum [chemicalbook.com]
e 10. dev.spectrabase.com [dev.spectrabase.com]

e 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid 3-
Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

e 12. mdpi.com [mdpi.com]

» 13. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid 3-
Lactamase Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

e 14, researchgate.net [researchgate.net]

e 15. Comprehensive theoretical and experimental analyses of 5-Bromo-2-
Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC
[pmc.ncbi.nlm.nih.gov]

e 16. cris.unibo.it [cris.unibo.it]

e 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1303762?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Protodeboronation-of-5-formyl-2-thiopheneboronic-acid_fig3_318353063
https://www.sigmaaldrich.com/US/en/product/aldrich/514055
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-thiopheneboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Formyl-2-thiopheneboronic-acid
https://organoborons.com/data/cas-4347-33-5.html
https://organoborons.com/data/cas-4347-33-5.html
https://www.sigmaaldrich.com/TW/zh/product/aldrich/514055
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy
https://www.news-medical.net/news/20190411/Characterizing-Small-Molecules-with-NMR.aspx
https://www.chemicalbook.com/SpectrumEN_4347-33-5_1hnmr.htm
https://dev.spectrabase.com/compound/Bd2nODDlFaU
https://pmc.ncbi.nlm.nih.gov/articles/PMC6466825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6466825/
https://www.mdpi.com/1420-3049/25/4/799
https://pubmed.ncbi.nlm.nih.gov/30996812/
https://pubmed.ncbi.nlm.nih.gov/30996812/
https://www.researchgate.net/publication/332037422_X-ray-crystallography_deciphers_the_activity_of_broad_spectrum_boronic_acid_beta-Lactamases_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231669/
https://cris.unibo.it/bitstream/11585/635166.4/6/c8qo00061a1.pdf
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [5-Formyl-2-thiopheneboronic acid structural analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303762#5-formyl-2-thiopheneboronic-acid-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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